molecular formula C10H6ClNO3 B1590467 2-Chloro-3-hydroxyquinoline-4-carboxylic acid CAS No. 847547-91-5

2-Chloro-3-hydroxyquinoline-4-carboxylic acid

Cat. No. B1590467
M. Wt: 223.61 g/mol
InChI Key: RPGQCGYSROBDNQ-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxyquinoline-4-carboxylic acid (2C-HCA) is an organic compound with a unique structure and diverse set of properties. It is a versatile molecule that can be used in a variety of applications, such as organic synthesis, scientific research, and lab experiments.

Scientific Research Applications

Synthesis and Chemical Behavior

  • Synthesis of Derivatives : 2-Chloro-3-hydroxyquinoline-4-carboxylic acid has been involved in the synthesis of various chemical derivatives. For instance, Ukrainets et al. (2005) explored the synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, focusing on its behavior under acid-catalyzed esterification conditions with methanol (Ukrainets, Gorokhova, & Sidorenko, 2005).

  • Chemical Conversions and Applications : Another study by Ukrainets et al. (1995) developed methods for the synthesis of ethyl esters of chloro-substituted quinoline-3-carboxylic acids, including their behavior in various chemical reactions and their antimicrobial and anti-inflammatory properties (Ukrainets et al., 1995).

Potential Antitumor Activity

  • Antioxidative and Prooxidative Effects : Liu et al. (2002) studied the relationship between the structure of 4-hydroxyquinoline with various substituents, including 7-chloro-4-hydroxyquinoline-3-carboxylic acid, and its antioxidant effect against free-radical-initiated peroxidation. This research highlighted the potential antitumor applications of these compounds (Liu, Han, Lin, & Luo, 2002).

Photophysical Properties

  • Fluorescence and Emission Studies : Małecki et al. (2015) investigated the phosphorescent emissions of phosphine copper(I) complexes bearing ligands, including 5-chloro-8-hydroxyquinoline-7-carboxylic acid, demonstrating remarkable photophysical properties, which could be relevant in various scientific applications (Małecki et al., 2015).

Catalysis and Polymerization

  • Photoinduced Dimerization : Qin et al. (2012) reported the photoinduced dimerization of 2-Hydroxyquinoline-4-carboxylic acid derivatives in coordination polymers, a process significant in medical intermediates and potentially in material science (Qin et al., 2012).

Antioxidant Potential

  • Design and Synthesis for Antioxidant Activity : Massoud et al. (2014) designed and synthesized a new series of 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives, evaluating their antioxidant activity, which indicates their potential in pharmacological applications (Massoud, El Bialy, Bayoumi, & El Husseiny, 2014).

properties

IUPAC Name

2-chloro-3-hydroxyquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-9-8(13)7(10(14)15)5-3-1-2-4-6(5)12-9/h1-4,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGQCGYSROBDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479422
Record name 2-Chloro-3-hydroxyquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-hydroxyquinoline-4-carboxylic acid

CAS RN

847547-91-5
Record name 2-Chloro-3-hydroxyquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Riego, N Bayó, C Cuevas, F Albericio, M Alvarez - Tetrahedron, 2005 - Elsevier
… Furthermore, different attempts to its preparation led to other interesting quinolines, such as 2-chloro-3-hydroxyquinoline-4-carboxylic acid and a protected 3,3′-dihydroxy-2,2′-…
Number of citations: 14 www.sciencedirect.com

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